molecular formula C15H30O2 B14228217 1,1-Dimethoxy-2-octylcyclopentane CAS No. 618067-92-8

1,1-Dimethoxy-2-octylcyclopentane

Cat. No.: B14228217
CAS No.: 618067-92-8
M. Wt: 242.40 g/mol
InChI Key: YSVIICHPKCAMQL-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2-octylcyclopentane is an organic compound with the molecular formula C15H30O2 and a molecular weight of 242.397 g/mol It is a derivative of cyclopentane, featuring two methoxy groups and an octyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethoxy-2-octylcyclopentane typically involves the reaction of 2-octylcyclopentanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the dimethoxy derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-2-octylcyclopentane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-2-octylcyclopentane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups and the octyl substituent may play a role in modulating the compound’s activity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy groups and an octyl substituent, which confer distinct chemical and physical properties. These features may enhance its solubility in organic solvents and its potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

618067-92-8

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

1,1-dimethoxy-2-octylcyclopentane

InChI

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-11-14-12-10-13-15(14,16-2)17-3/h14H,4-13H2,1-3H3

InChI Key

YSVIICHPKCAMQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCC1(OC)OC

Origin of Product

United States

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